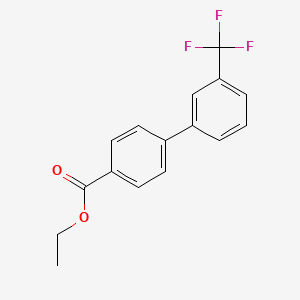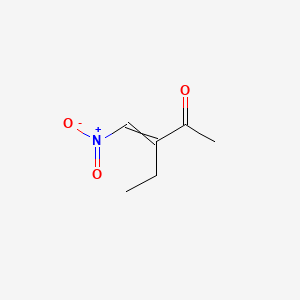
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one is a synthetic compound with the molecular formula C11H11FO3 and a molecular weight of 210.2 . This compound is known for its utility in various scientific and industrial applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one typically involves several steps, including the introduction of the fluoro and hydroxy groups onto the chromanone scaffold. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: Formation of the chromanone ring through cyclization reactions involving intermediates like 2-hydroxyacetophenone derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted chromanone derivatives.
Applications De Recherche Scientifique
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer effects may involve the inhibition of cell proliferation and induction of apoptosis through pathways such as the p53 and NF-κB signaling pathways .
Comparaison Avec Des Composés Similaires
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the fluorine and hydroxy groups, resulting in different chemical and biological properties.
7-Hydroxy-8-fluoro-3,3-dimethylchroman-1-one: Similar structure but with different positioning of the hydroxy and fluoro groups, leading to variations in reactivity and activity.
8-Fluoro-7-hydroxy-3,3-dimethylchroman-1-one: Another isomer with different positioning of the functional groups, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Propriétés
Formule moléculaire |
C11H11FO3 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
7-fluoro-6-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11FO3/c1-11(2)5-9(14)6-3-8(13)7(12)4-10(6)15-11/h3-4,13H,5H2,1-2H3 |
Clé InChI |
CPKZVRAHBPTHAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=CC(=C(C=C2O1)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)









![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)



